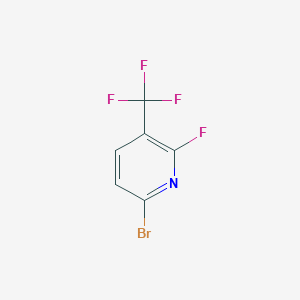

6-Bromo-2-fluoro-3-(trifluoromethyl)pyridine

Descripción general

Descripción

6-Bromo-2-fluoro-3-(trifluoromethyl)pyridine is a chemical compound used in the preparation of heteroaromatic amide derivatives .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, including 6-Bromo-2-fluoro-3-(trifluoromethyl)pyridine, is a key structural motif in active agrochemical and pharmaceutical ingredients . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis

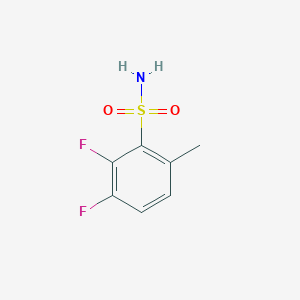

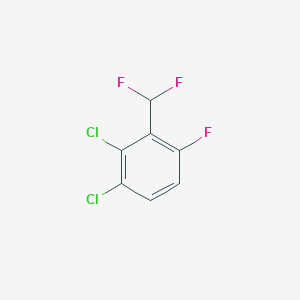

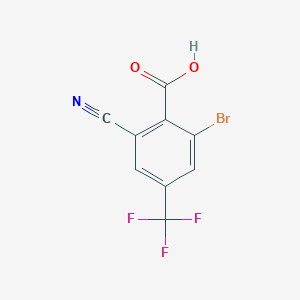

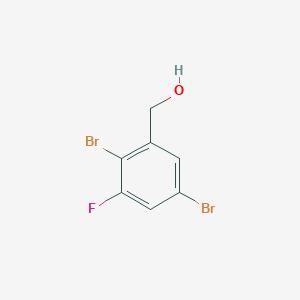

The molecular structure of 6-Bromo-2-fluoro-3-(trifluoromethyl)pyridine includes a pyridine ring with bromo, fluoro, and trifluoromethyl substituents . The empirical formula is C6H2BrF4N, and the molecular weight is 243.98 .Chemical Reactions Analysis

Trifluoromethylpyridines, including 6-Bromo-2-fluoro-3-(trifluoromethyl)pyridine, are used in various chemical reactions. For instance, they act as a reactant in the preparation of aminopyridines through amination reactions .Physical And Chemical Properties Analysis

6-Bromo-2-fluoro-3-(trifluoromethyl)pyridine is a liquid at room temperature with a refractive index of 1.4623 and a density of 1.7961 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Spectroscopic and Optical Studies

6-Bromo-2-fluoro-3-(trifluoromethyl)pyridine has been explored in spectroscopic and optical studies. For example, research involving similar compounds, such as 5-Bromo-2-(trifluoromethyl)pyridine, has focused on spectroscopic characterization using techniques like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. These studies are crucial for understanding the molecular structure and properties of these compounds (Vural & Kara, 2017).

Catalysis and Chemical Synthesis

In the realm of catalysis and chemical synthesis, compounds like 6-Bromo-2-fluoro-3-(trifluoromethyl)pyridine are often used as intermediates. For instance, research has shown the efficacy of palladium(0) and copper(I) complexes in the amination of bromopyridines, including fluorine-containing derivatives, for the preparation of N-pyridyl derivatives. This indicates the potential utility of 6-Bromo-2-fluoro-3-(trifluoromethyl)pyridine in similar catalytic processes (Lyakhovich et al., 2019).

Coordination Chemistry

The compound also finds application in coordination chemistry. A related compound, [(6-bromo 2-pyridylmethyl) (6-fluoro 2-pyridylmethyl) (2-pyridylmethyl)] amine tripod, has been synthesized and studied for its complexation with metal ions. Such studies provide valuable insights into the formation of coordination compounds and their potential applications in various fields, including materials science and catalysis (Benhamou et al., 2011).

Pharmaceutical and Biomedical Research

In pharmaceutical and biomedical research, fluorinated pyridines, including those similar to 6-Bromo-2-fluoro-3-(trifluoromethyl)pyridine, are often used as building blocks for more complex molecules. For example, the synthesis of radiofluorinated derivatives of certain receptor antagonists for in vivo brain imaging studies in PET scans highlights the importance of such compounds in developing diagnostic tools (Karramkam et al., 2003).

Mecanismo De Acción

Target of Action

Pyridine derivatives are known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

It’s known that pyridine derivatives can participate in various chemical reactions, such as suzuki–miyaura cross-coupling . In this process, the compound may undergo oxidative addition with electrophilic organic groups, forming a new bond with a transition metal like palladium .

Biochemical Pathways

It’s worth noting that pyridine derivatives can be involved in various biochemical processes, potentially affecting multiple pathways .

Pharmacokinetics

The compound’s predicted boiling point is 2992±400 °C, and its predicted density is 1841±006 g/cm3 . These properties may influence its bioavailability.

Result of Action

The compound’s potential to participate in various chemical reactions suggests it could have diverse effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromo-2-fluoro-3-(trifluoromethyl)pyridine. For instance, the compound’s reactivity may be affected by the pH of its environment, as suggested by its predicted pKa of 1.49±0.10 . Additionally, the compound’s stability may be influenced by temperature, given its storage conditions of 2-8°C .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-bromo-2-fluoro-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF4N/c7-4-2-1-3(5(8)12-4)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLLUDQWOPOFTHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(F)(F)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.